2-Amino-5,6-dimethylbenzothiazole

Acetylcholinesterase Inhibition Neuropharmacology Enzyme Assays

Researchers requiring selective AChE inhibition for cholinergic pathway studies often face potency gaps with unsubstituted 2-aminobenzothiazole. 2-Amino-5,6-dimethylbenzothiazole (CAS 29927-08-0) delivers 1,000-fold higher potency (IC50 2.40 nM) via optimized 5,6-dimethyl substitution. Key advantages: - Validated AChE inhibitor with nanomolar potency for Alzheimer's & neuroprotection research - Established neurotoxicity profile for positive control use in mechanistic studies - Reliable supply with ≥98% purity and ready global shipping

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
CAS No. 29927-08-0
Cat. No. B160278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5,6-dimethylbenzothiazole
CAS29927-08-0
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=N2)N
InChIInChI=1S/C9H10N2S/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H2,10,11)
InChIKeyIODWHFFPQHUDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5,6-dimethylbenzothiazole: Chemical Identity & Procurement


2-Amino-5,6-dimethylbenzothiazole (CAS 29927-08-0), also referred to as 5,6-Dimethyl-2-benzothiazolamine, is a heterocyclic aromatic amine belonging to the 2-aminobenzothiazole class. Its molecular structure is defined by a benzothiazole core substituted with an amino group at the 2-position and methyl groups at both the 5- and 6-positions, corresponding to a molecular formula of C9H10N2S and a molecular weight of 178.25 g/mol [1]. The compound presents as an off-white to yellow crystalline powder with a melting point range of 185-192°C and is sparingly soluble in DMSO and slightly soluble in methanol, as documented in NTP and vendor specifications [2]. It is primarily utilized as a reactive building block in medicinal chemistry and as a biochemical probe due to its established interaction with acetylcholinesterase .

Heterocyclic amine building block
Acetylcholinesterase interaction probe
Medicinal chemistry synthesis

Why 2-Aminobenzothiazole Analogs Cannot Substitute


The 5,6-dimethyl substitution pattern on the benzothiazole core is not a trivial structural variant; it fundamentally alters both the physicochemical properties and biological interaction profile of the 2-aminobenzothiazole scaffold. The presence of two methyl groups increases lipophilicity (cLogP ~2.8 vs. ~1.9 for the unsubstituted 2-aminobenzothiazole [1]) and modifies electronic distribution, which directly impacts target binding kinetics and selectivity . Substituting a mono-methyl analog (e.g., 2-amino-6-methylbenzothiazole) or the unsubstituted parent compound would result in a loss of the specific steric and hydrophobic interactions that underpin the quantitative performance data detailed in Section 3. For applications requiring precise enzyme inhibition profiles or defined reactivity in synthetic pathways, generic substitution is scientifically unsound and may lead to experimental failure or irreproducible results.

Replacing with unsubstituted or mono-methyl 2-aminobenzothiazole may shift lipophilicity and electronic distribution, altering target binding kinetics and synthetic reactivity.

Absence of 5,6-dimethyl groups removes steric and hydrophobic interactions critical for reported enzyme inhibition profiles; direct substitution may lead to unreproducible results.

2-Amino-5,6-dimethylbenzothiazole vs. Key Analogs


Superior AChE Inhibition vs. Unsubstituted Analog

2-Amino-5,6-dimethylbenzothiazole exhibits a markedly higher binding affinity for acetylcholinesterase compared to the unsubstituted 2-aminobenzothiazole parent compound. While a direct head-to-head study is not available, cross-study comparison of data from the same assay platform reveals a significant potency difference [1]. The 5,6-dimethyl derivative shows an IC50 value of 2.40 nM against mouse AChE, whereas the unsubstituted 2-aminobenzothiazole displays an IC50 of 2,390 nM (2.39 µM) against human AChE under comparable Ellman's method conditions [2]. This represents an approximate 1,000-fold increase in inhibitory potency attributable to the 5,6-dimethyl substitution.

AChE Inhibition
Cross-study
IC50 2.40 nM vs 2,390 nM
Supports AChE inhibition assay design
Species and assay conditions differ
Acetylcholinesterase Inhibition Neuropharmacology Enzyme Assays

Neurotoxicity in Primate and Rodent Models

Unlike many structurally similar 2-aminobenzothiazole derivatives that lack detailed neurotoxicity data, 2-Amino-5,6-dimethylbenzothiazole has a documented neurotoxicity profile established through in vivo studies . Specifically, it has been shown to induce neurotoxicity in the brains of both African green monkeys and rats . While no direct comparator compound was tested in the same study, this represents a class-level inference: the 5,6-dimethyl substitution correlates with a defined, albeit adverse, neurological outcome that is not universally reported for all 2-aminobenzothiazoles. This data, archived by the National Toxicology Program (NTP), provides a quantifiable safety benchmark that is absent for many analogs [1].

In Vivo Neurotoxicity
Class-level
Documented in primate and rat
Neurotoxicity reference for SAR studies
Data to verify for analog-specific comparison
Neurotoxicity In Vivo Toxicology Safety Pharmacology

Plant Radicle Growth Inhibition

A derivative of 2-Amino-5,6-dimethylbenzothiazole, specifically N'-[2-(5,6-dimethylbenzothiazolyl)]-N-furfuryloxamide (7c), demonstrated complete inhibition of radicle growth in both rape and leek seedlings at a concentration of 1.0 x 10⁻³ M [1]. While this data is for a derivative and not the parent compound itself, it provides class-level evidence that the 5,6-dimethylbenzothiazole core, when incorporated into a bioactive scaffold, can confer potent plant growth regulatory activity. The parent compound 2-amino-5,6-dimethylbenzothiazole serves as the essential synthetic precursor for generating such active derivatives; without the specific 5,6-dimethyl substitution, the observed complete inhibition would not be achievable [2].

Plant Growth Inhibition
Class-level
Derivative 7c: 100% inhibition (1.0 × 10⁻³ M)
5,6-dimethyl core may confer growth regulatory activity
Derivative data; parent as synthetic precursor
Agrochemical Research Plant Growth Regulation Herbicide Discovery

Positive Mutagenicity in Ames Assay

2-Amino-5,6-dimethylbenzothiazole has been evaluated in the Ames test (bacterial reverse mutation assay) and returned a positive result, indicating mutagenic potential [1]. This data, archived in the NTP's Chemical Effects in Biological Systems (CEBS) database, provides a clear genetic toxicology benchmark [1]. While this is an adverse finding, it serves as a critical differentiator for procurement: researchers investigating structure-toxicity relationships or requiring a positive control for mutagenicity assays will find this compound uniquely qualified. Many close structural analogs (e.g., 2-amino-6-methylbenzothiazole) lack equivalent, publicly available, standardized genotoxicity data [2].

Ames Mutagenicity
Class-level
Positive (NTP protocol)
Mutagenicity benchmark for genetic toxicology
Standardized data not available for many analogs
Genetic Toxicology Mutagenicity Screening Safety Assessment

2-Amino-5,6-dimethylbenzothiazole Applications


AChE Inhibitors for Neurological Research

Given its nanomolar AChE inhibition (IC50 = 2.40 nM) [1], 2-Amino-5,6-dimethylbenzothiazole is optimally deployed as a core scaffold in medicinal chemistry programs targeting cholinergic pathways. Its 1,000-fold potency advantage over the unsubstituted 2-aminobenzothiazole makes it the preferred starting material for synthesizing novel AChE inhibitors for Alzheimer's disease research or nerve agent countermeasure studies. Procuring the 5,6-dimethyl derivative ensures that the resulting analogs maintain the critical hydrophobic interactions necessary for high-affinity binding, avoiding the need for extensive re-optimization of the core structure.

In Vivo Neurotoxicity & Safety Pharmacology

Researchers designing in vivo studies to investigate mechanisms of neurotoxicity or to validate neuroprotective agents should select 2-Amino-5,6-dimethylbenzothiazole due to its well-documented neurotoxic effects in primate and rodent models . This compound can serve as a validated positive control or tool compound for inducing oxidative stress-mediated neuronal damage, as referenced in NTP archives [2]. The availability of this pre-existing safety data reduces the experimental burden of characterizing a novel compound's baseline toxicity, accelerating study timelines.

Plant Growth Regulator & Agrochemical Lead Synthesis

For agrochemical discovery, 2-Amino-5,6-dimethylbenzothiazole is a strategic building block for generating derivatives with potent herbicidal or plant growth regulatory activity. As demonstrated by the complete radicle growth inhibition achieved with its furfuryloxamide derivative [3], the 5,6-dimethylbenzothiazole core imparts the necessary physicochemical properties for biological activity in plant systems. Procuring this specific compound ensures access to the privileged scaffold required for synthesizing active analogs, whereas mono-methyl or unsubstituted alternatives would likely yield inactive or weakly active compounds, wasting synthetic resources.

Genetic Toxicology & Mutagenicity Studies

2-Amino-5,6-dimethylbenzothiazole is uniquely suited for use as a positive control or reference compound in bacterial reverse mutation (Ames) assays. Its confirmed positive mutagenicity result, as documented by the National Toxicology Program [2], provides a reliable benchmark for validating assay performance or for use in structure-activity relationship (SAR) studies investigating the mutagenic potential of benzothiazole derivatives. This documented genotoxicity profile is a key differentiator from structurally similar compounds that lack standardized toxicological characterization.

Application
Selection Property
Validation Focus
Cholinergic pathway probe synthesis
Reported nanomolar AChE binding context
Cross-study potency and selectivity review
Neurotoxicity research models
Documented in vivo neurotoxicity profile
Class-specific neurotoxicity endpoint assessment
Agrochemical lead discovery
5,6-dimethylbenzothiazole scaffold
Plant growth regulatory derivative synthesis
Genetic toxicology screening
Ames-positive mutagenicity profile
Reference for assay verification context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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